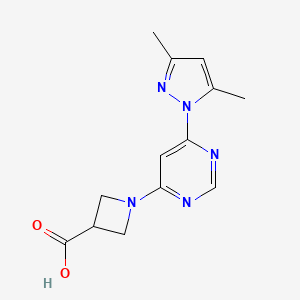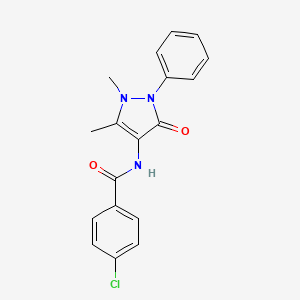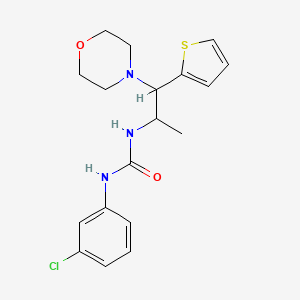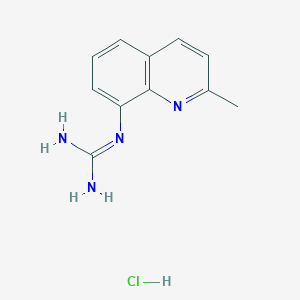
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several notable functional groups, including a pyrazole ring, a pyrimidine ring, and a carboxylic acid group . Pyrazoles are five-membered aromatic rings with two nitrogen atoms . Pyrimidines are six-membered aromatic rings with two nitrogen atoms . The carboxylic acid group is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a provided structure, it’s difficult to analyze this further .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis of Multidentate Ligands
This compound serves as a precursor in the synthesis of multidentate ligands, which are crucial in coordination chemistry. These ligands can bind to a central metal atom to form various metal complexes . The ability to form stable complexes is essential for applications in catalysis, where these complexes can act as catalysts in organic reactions, enhancing reaction rates and selectivity.
Catecholase Mimetic Activities
Research has shown that derivatives of this compound can mimic the activity of catecholase, an enzyme involved in the oxidation of catechols . This is significant in the field of bioinorganic chemistry, where such mimetics are used to study enzyme mechanisms and develop new catalysts for industrial applications.
Antileishmanial and Antimalarial Evaluation
The compound’s derivatives have been evaluated for their potential antileishmanial and antimalarial activities. These studies are crucial for the development of new therapeutic agents against Leishmaniasis and malaria, which are major global health concerns .
Molecular Docking Studies
Molecular docking studies involving this compound are conducted to predict its interaction with biological targets. This is a vital step in drug discovery, helping researchers understand how the compound binds to enzymes or receptors, which can lead to the development of new drugs .
Suzuki Coupling Reactions
In organic synthesis, this compound is used in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This is a powerful tool for constructing complex organic molecules, including pharmaceuticals and polymers .
Development of Selective Inhibitors
The compound has been utilized in the development of selective inhibitors for various enzymes. For instance, it has been used in the synthesis of Cathepsin inhibitors, which have potential applications in treating diseases like cancer .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolylpyridazine derivatives, have been found to have a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides, and have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Mode of Action
It’s worth noting that similar compounds have shown a pronounced stimulating effect on plant growth . This suggests that the compound may interact with its targets to stimulate certain biological processes, although the exact mechanisms remain to be elucidated.
Biochemical Pathways
These could potentially include pathways related to inflammation, bacterial growth, oxidation, and blood pressure regulation .
Pharmacokinetics
A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
Similar compounds have shown a pronounced stimulating effect on plant growth , suggesting that this compound may have similar effects
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-3-9(2)18(16-8)12-4-11(14-7-15-12)17-5-10(6-17)13(19)20/h3-4,7,10H,5-6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRCOYLVKIZUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2871978.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)
![2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2871986.png)




![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

